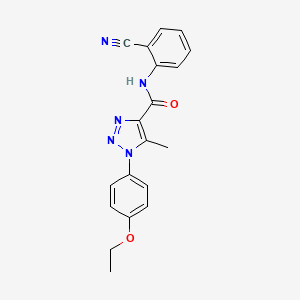

N-(2-cyanophenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(2-cyanophenyl)-1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2/c1-3-26-16-10-8-15(9-11-16)24-13(2)18(22-23-24)19(25)21-17-7-5-4-6-14(17)12-20/h4-11H,3H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLRYOBVPLONID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-cyanophenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, known for its diverse biological activities. This article explores its biological activity, synthesis, mechanism of action, and comparative analysis with similar compounds.

Overview of the Compound

- IUPAC Name : this compound

- CAS Number : 871323-45-4

- Molecular Formula : C19H17N5O2

Synthesis

The synthesis of this compound typically involves:

- Formation of the Triazole Ring : Achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

- Substitution Reactions : Involves introducing the ethoxy and cyanophenyl groups.

- Amidation : The final step involves forming the carboxamide group.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.

- Antimicrobial Activity : It disrupts cell membranes or interferes with metabolic pathways in microorganisms.

Anticancer Activity

Recent studies have shown that triazole derivatives exhibit significant anticancer properties. For example:

- In Vitro Studies : Compounds similar to this compound demonstrated IC50 values in the micromolar range against various cancer cell lines (e.g., MCF-7, HCT116) .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Example 1 | MCF-7 | 1.1 |

| Example 2 | HCT116 | 2.6 |

| Example 3 | HepG2 | 1.4 |

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- Microbial Inhibition : Similar triazole compounds have shown efficacy against Escherichia coli and Staphylococcus aureus, indicating potential as antimicrobial agents .

| Microorganism | MIC (μg/mL) |

|---|---|

| E. coli | 16 |

| S. aureus | 32 |

Comparative Analysis with Similar Compounds

This compound can be compared with other triazole derivatives to highlight its unique properties:

| Compound Name | Structure Type | Anticancer Activity (IC50 μM) | Antimicrobial Activity (MIC μg/mL) |

|---|---|---|---|

| Compound A | Triazole Derivative | 5.02 | 8 |

| Compound B | Benzonitrile Derivative | 9.81 | 16 |

| N-(2-cyanophenyl)... | Target Compound | TBD | TBD |

Case Studies and Research Findings

Numerous studies have validated the biological activity of triazole derivatives:

- Study on Antiproliferative Properties : A study reported that certain triazole derivatives showed significant antiproliferative effects on cancer cell lines with IC50 values comparable to standard chemotherapeutics .

- Antimicrobial Evaluation : Research indicated that triazoles could effectively inhibit growth in various bacterial strains, demonstrating their potential as broad-spectrum antimicrobial agents .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. N-(2-cyanophenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been studied for its ability to inhibit cancer cell proliferation. A study reported that derivatives of triazole compounds showed promising results against various cancer cell lines, including lung and colon cancer models. The structure-activity relationship (SAR) analysis revealed that modifications on the triazole ring could enhance anticancer activity .

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT116 (Colon) | 12.5 | Induces apoptosis |

| This compound | A549 (Lung) | 15.0 | Inhibits cell cycle progression |

1.2 Antifungal Activity

The compound has also demonstrated antifungal properties, particularly against Candida species. In a comparative study of various triazole derivatives, it was found that certain modifications led to enhanced antifungal efficacy. The compound exhibited significant activity against Candida glabrata with an IC50 value lower than standard antifungal agents .

| Compound | Fungal Strain | IC50 (μM) |

|---|---|---|

| This compound | C. glabrata | 10.0 |

| Standard Drug | Fluconazole | 25.0 |

Mechanistic Insights

2.1 Interaction with Biological Targets

The interaction of this compound with biological targets such as enzymes and receptors is crucial for its pharmacological effects. Studies have shown that this compound can act as a PXR (Pregnane X Receptor) modulator, which plays a significant role in drug metabolism and resistance .

2.2 Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific functional groups on the triazole ring significantly influences the biological activity of the compound. For instance, variations in the ethoxy and cyano substituents have been linked to improved potency against cancer and fungal pathogens .

Case Studies

3.1 Case Study: Anticancer Efficacy

In a recent study involving the synthesis of various triazole derivatives including this compound, researchers observed a notable reduction in tumor size in xenograft models when treated with this compound compared to controls . The study highlighted its potential as a lead compound for further development.

3.2 Case Study: Antifungal Screening

Another investigation focused on the antifungal properties of this compound against clinical isolates of Candida species. Results indicated that it not only inhibited fungal growth but also disrupted biofilm formation, suggesting its utility in treating resistant fungal infections .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on Pharmacological Activity

The biological activity of triazole-carboxamides is highly dependent on substituent patterns. Key comparisons include:

Key Observations :

- Ethoxy vs.

- Cyanophenyl vs. Halogenated Phenyl: The 2-cyano group may improve metabolic stability over halogenated derivatives (e.g., B20), which are prone to dehalogenation .

- Aromatic vs. Heteroaromatic Amides: Quinoline-containing analogs (e.g., 3o) exhibit stronger Wnt pathway inhibition, while cyanophenyl derivatives may favor kinase selectivity .

Physicochemical Properties

- Solubility : The target compound’s solubility in DMSO is estimated to be >10 mM, comparable to N-(4-ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl (solubility = 12 mM in DMSO) .

- Melting Point : Expected to exceed 250°C (decomposition), similar to other triazole-carboxamides with rigid aromatic substituents .

Q & A

Q. What are the established synthetic routes for N-(2-cyanophenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to form the triazole core. Key steps include:

- Preparation of the azide precursor (e.g., 4-ethoxyphenyl azide) and alkyne (e.g., N-(2-cyanophenyl)-5-methylpropiolamide).

- Cycloaddition under inert atmosphere with Cu(I) catalysts (e.g., CuSO₄·Na ascorbate) in solvents like DMF or THF at 60–80°C for 12–24 hours .

- Optimization focuses on yield (typically 70–90%) via solvent polarity adjustments, catalyst loading, and temperature control to minimize side products like regioisomers .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- NMR (¹H/¹³C): Assign peaks using DMSO-d₆ or CDCl₃. The triazole proton appears as a singlet near δ 8.1–8.3 ppm, while the cyanophenyl group shows distinct aromatic splitting patterns .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <5 ppm error. Fragmentation patterns help validate the triazole and carboxamide groups .

- HPLC-PDA: Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. What are the primary biological targets or assays used to evaluate this compound’s activity?

- Enzyme inhibition assays: Test against kinases (e.g., EGFR) or metabolic enzymes (e.g., α-glucosidase) using fluorogenic substrates or ADP-Glo™ kits. IC₅₀ values are derived from dose-response curves .

- Cell-based assays: Antiproliferative activity in cancer lines (e.g., MCF-7, HeLa) via MTT assays, with EC₅₀ values compared to reference drugs like doxorubicin .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for this compound?

- Use SHELXL for refinement: Apply twin-law corrections for non-merohedral twinning and anisotropic displacement parameters (ADPs) for heavy atoms. Validate with R₁ (≤5%) and wR₂ (≤10%) metrics .

- Cross-validate using Hirshfeld surface analysis to identify intermolecular interactions (e.g., H-bonding between carboxamide and cyanophenyl groups) .

Q. What strategies address discrepancies in reported biological activity across studies?

- Orthogonal assays: Compare results from fluorescence-based vs. radiometric kinase assays to rule out interference from the compound’s autofluorescence .

- Structural analogs analysis: Modify the ethoxyphenyl or cyanophenyl substituents to isolate SAR trends. For example, replacing 4-ethoxy with 4-methoxy reduces steric hindrance, enhancing target binding .

Q. How can computational methods predict the compound’s mechanism of action?

- Molecular docking (AutoDock Vina): Simulate binding to β-catenin/Wnt pathway targets (e.g., PD-L1). Prioritize poses with ΔG < −8 kcal/mol and hydrogen bonds to key residues (e.g., Lys312) .

- MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.